molecular formula C10H15NOS B6350794 N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide CAS No. 1392491-74-5

N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide

Cat. No.: B6350794
CAS No.: 1392491-74-5
M. Wt: 197.30 g/mol
InChI Key: PHEZMPKBLDLNPU-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide is an acetamide derivative featuring a 2-methylpropyl (isobutyl) group and a thiophen-2-yl substituent on the nitrogen atom. Such compounds are often explored in medicinal chemistry for their pharmacokinetic tunability and ligand-receptor interactions .

Properties

IUPAC Name

N-(2-methylpropyl)-N-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8(2)7-11(9(3)12)10-5-4-6-13-10/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZMPKBLDLNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC=CS1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known to impart unique electronic properties and biological activities. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiophene-based acetamides exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various microbial strains, showing effective inhibition. A study highlighted the antimicrobial efficacy of thiophene derivatives against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their activity.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays. For example, the ABTS assay demonstrated that thiophene-containing compounds possess significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related damage in biological systems .

Anti-inflammatory Effects

Thiophene derivatives have also been studied for their anti-inflammatory properties. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential therapeutic role for this compound in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses to inflammation or infection, influencing signaling pathways related to cell survival and proliferation.

Synthesis

The synthesis of this compound typically involves acylation reactions where thiophene derivatives are reacted with acetamide under controlled conditions. This process allows for the introduction of various substituents that can enhance biological activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of thiophene-based acetamides demonstrated a significant reduction in bacterial growth at low concentrations (MIC values ranging from 6.25 µg/mL to 32 µg/mL) against pathogens such as E. coli and K. pneumoniae .
  • Antioxidant Activity : In vitro assays revealed that certain thiophene derivatives exhibited antioxidant activities comparable to established antioxidants, indicating their potential use in formulations aimed at reducing oxidative stress .
  • Inflammatory Response Modulation : Research indicated that compounds structurally related to this compound could significantly downregulate the expression of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods
The synthesis of N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide can be approached through acylation reactions involving thiophene derivatives and amines. A common method involves the reaction of 2-(thiophen-2-yl)acetic acid with an appropriate amine under controlled conditions to yield the desired amide . The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

Structural Characterization
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are essential for confirming the structure of synthesized compounds. These methods provide insights into the molecular geometry, functional groups, and intermolecular interactions present in this compound .

Computational Studies

Density Functional Theory (DFT)
Computational studies using DFT have been employed to predict the electronic properties of this compound. Such studies help in understanding the reactivity patterns and stability of the compound under various conditions. Theoretical analyses can guide experimentalists in optimizing synthetic routes or exploring modifications to enhance biological activity .

Case Study 1: Antimicrobial Evaluation

In a comparative study on thiophene derivatives, researchers evaluated several compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. While this compound was not specifically tested, structurally similar compounds demonstrated significant activity, suggesting that targeted testing could yield valuable insights into its potential.

Case Study 2: Synthesis Optimization

A recent study focused on optimizing the synthesis of thiophene-based amides highlighted the importance of reaction conditions in achieving high yields. The findings indicated that utilizing specific solvents and catalysts could enhance the efficiency of synthesizing compounds like this compound, paving the way for more extensive applications in medicinal chemistry .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents on Nitrogen Heterocycle/Additional Groups Molecular Weight (g/mol) Key Features/Applications References
N-(2-Methylpropyl)acetamide 2-Methylpropyl None 115.17 Simple model for lipophilicity
N-(3-Acetyl-2-thienyl)acetamide 3-Acetylthiophen-2-yl Acetylated thiophene ~209.25 (estimated) Intermediate for thiophene chemistry
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, 1,3-thiazol-2-yl Dichlorophenyl, thiazole 287.16 Structural mimic of penicillin; ligand potential
N-Methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide Naphthalene, thiophen-2-yl, piperazine Complex substituents ~500–550 (estimated) Designed for receptor binding studies
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-Diethylphenyl, methoxymethyl Chloroacetamide 269.76 Herbicidal activity
2-(Adamantan-1-ylamino)-N-(2-methylpropyl)acetamide Adamantane, 2-methylpropyl Adamantane 264.41 Enhanced lipophilicity/stability
Key Observations:
  • Heterocyclic Influence : The thiophen-2-yl group in the target compound contrasts with thiazole (e.g., ), pyrimidine (), or adamantane () in analogues. Thiophene’s electron-rich π-system may enhance binding to aromatic receptors, whereas thiazole’s nitrogen atoms improve coordination capabilities .
  • Adamantane derivatives () further amplify this property.
  • Bioactivity : Chloroacetamides like alachlor () demonstrate substituent-dependent herbicidal activity, while thiophene- or thiazole-containing analogues are explored for pharmaceutical applications (e.g., kinase inhibition in ).

Physicochemical and Spectroscopic Properties

  • Spectroscopy :
    • Thiophene-containing acetamides (e.g., ) show distinct 1H NMR signals for thiophene protons (~δ 6.5–7.5 ppm) and acetyl carbonyls (~δ 170 ppm in 13C NMR).
    • Adamantane derivatives () exhibit characteristic rigid cage proton signals (δ 1.6–2.2 ppm).
  • Thermodynamics :
    • The isobutyl group in contributes to lower polarity (logP ~1.5), whereas adamantane derivatives () have higher logP values (~3.5–4.0).

Functional and Application-Based Differences

  • Pharmaceutical Potential: Thiophene derivatives (e.g., ) are investigated for kinase inhibition, leveraging heterocycle-mediated ATP-binding site interactions.
  • Agrochemical Use : Chloroacetamides () rely on electron-withdrawing groups (e.g., Cl) for herbicidal activity via lipid biosynthesis disruption.
  • Coordination Chemistry: Thiazole-containing acetamides () serve as ligands for metal complexes due to nitrogen donor sites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2-Methylpropyl)-N-(thiophen-2-yl)acetamide?

  • Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-N-(thiophen-2-yl)acetamide with 2-methylpropylamine under reflux in a toluene/water mixture (8:2) with sodium azide as a nucleophile. Key steps include refluxing (5–7 h), TLC monitoring (hexane:ethyl acetate, 9:1), solvent removal under reduced pressure, and purification via crystallization (ethanol) or ethyl acetate extraction . Alternative methods use carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine to activate the carbonyl group .

Q. How is the compound characterized post-synthesis?

  • Answer:

  • IR Spectroscopy: Identify amide C=O (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • ¹H NMR: Thiophene protons (δ 6.8–7.5 ppm), methylpropyl CH3 (δ 0.9–1.1 ppm), acetamide CH3 (δ 2.1–2.3 ppm), and NH (δ 8.5–9.5 ppm) .
  • Mass Spectrometry: Confirm molecular weight (e.g., C11H16NOS, theoretical MW 225.3 g/mol) .

Q. What are the solubility and stability profiles of this compound?

  • Answer: Limited water solubility due to hydrophobic groups; use DMSO or ethanol as co-solvents for biological assays. Stability testing under varying pH (1–13) via HPLC can identify degradation products. Forced degradation studies show thermal stability up to 100°C in reflux conditions .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and reactivity?

  • Answer: Density-functional theory (DFT) with the Colle-Salvetti correlation-energy formula calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Basis sets like 6-31G* optimize geometry, while solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What crystallographic insights reveal molecular packing and intermolecular interactions?

  • Answer: X-ray diffraction shows dihedral angles between the thiophene and acetamide moieties (e.g., ~80° in analogous structures). Intermolecular N–H···N hydrogen bonds form R²₂(8) motifs, stabilizing crystal lattices .

Q. How to resolve contradictions in reaction yields across solvent systems?

  • Answer: Compare polar aprotic (DMF, dichloromethane) vs. protic (ethanol, water) solvents. For example, dichloromethane with triethylamine yields >90% purity, while toluene/water requires longer reflux times. Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .

Q. What strategies enhance enantiomeric purity in chiral derivatives?

  • Answer: Chiral HPLC with cellulose-based columns resolves enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-ruthenium complexes) achieves >95% ee .

Q. How to design bioactivity-focused derivatives?

  • Answer: Modify the thiophene ring (e.g., halogenation) or acetamide chain (e.g., sulfonamide substitution). Assess cytotoxicity via MTT assays (IC50 values) and anti-inflammatory activity through COX-2 inhibition assays. Derivatives with electron-withdrawing groups (e.g., –Cl, –F) show enhanced bioactivity .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
IR Spectroscopy1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H)
¹H NMRδ 2.1–2.3 (acetamide CH3), δ 6.8–7.5 (thiophene)
Mass Spectrometry[M+H]⁺ = 226.2 (theoretical)

Table 2: Solvent Optimization for Synthesis

Solvent SystemYield (%)Purity (%)Reference
Toluene/Water (8:2)7585
Dichloromethane/TEA9295

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